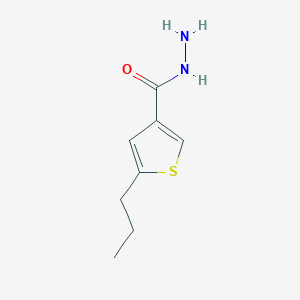

5-Propylthiophene-3-carbohydrazide

Description

5-Propylthiophene-3-carbohydrazide (CAS: 438215-42-0) is a heterocyclic compound featuring a thiophene ring substituted with a propyl group at the 5-position and a carbohydrazide moiety at the 3-position. Its structure combines the electron-rich thiophene core with a hydrazide functional group, making it a candidate for applications in medicinal chemistry and materials science. The compound is commercially available through multiple suppliers, as noted in recent chemical databases .

Properties

IUPAC Name |

5-propylthiophene-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-2-3-7-4-6(5-12-7)8(11)10-9/h4-5H,2-3,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMHKZYRYCKHCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=CS1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392027 | |

| Record name | 5-propylthiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438215-42-0 | |

| Record name | 5-propylthiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propylthiophene-3-carbohydrazide typically involves the reaction of 5-propylthiophene-3-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is obtained after purification through recrystallization .

Industrial Production Methods

This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Propylthiophene-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or thioether derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-Propylthiophene-3-carbohydrazide has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of 5-Propylthiophene-3-carbohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analog: 3-(3-Ethoxyphenyl)-N′-[(E,2E)-3-(2-Methoxyphenyl)-2-Propenylidene]-1H-Pyrazole-5-Carbohydrazide

Key Differences :

- Substituents : The presence of ethoxyphenyl and methoxyphenyl groups introduces steric bulk and lipophilicity, which may influence solubility and biological activity compared to the simpler propyl substituent in 5-propylthiophene-3-carbohydrazide .

- Synthesis : While this compound is synthesized via straightforward hydrazide formation, this pyrazole derivative involves multi-step condensation reactions with phenacyl derivatives .

Structural Analog: 5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-Oxadiazole-2(3H)-thione

Key Differences :

- Functional Groups: This compound features an oxadiazole-thione core instead of a thiophene-carbohydrazide system.

- Synthetic Route : Prepared via refluxing hydrazides with carbon disulfide and potassium hydroxide, contrasting with the milder conditions typically used for carbohydrazide synthesis .

- Applications : Oxadiazole-thiones are often explored as antimicrobial agents, whereas thiophene-carbohydrazides may exhibit different biological profiles due to sulfur atom positioning .

Commercial Analogs: Aliphatic and Heterocyclic Amines

Examples from supplier databases (e.g., 2-(tetrahydro-2H-pyran-2-yl)ethanamine, MolPort-039-101-357) highlight structural diversity:

- Backbone Differences : These compounds lack the thiophene-carbohydrazide motif, instead featuring aliphatic chains or saturated heterocycles (e.g., piperidine, pyran). This reduces aromaticity and alters solubility .

- Functional Groups : The absence of hydrazide moieties limits their utility in Schiff base formation or coordination chemistry, which are key areas for this compound .

Data Table: Comparative Analysis of Selected Compounds

Research Findings and Implications

- Synthetic Flexibility : The carbohydrazide group allows derivatization into Schiff bases or metal complexes, a feature less accessible in aliphatic amines .

Biological Activity

5-Propylthiophene-3-carbohydrazide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a thiophene ring substituted with a propyl group and a carbohydrazide moiety. Its unique structure contributes to its reactivity and biological activity, making it a valuable compound for research.

Molecular Formula: CHNS

Molecular Weight: 224.29 g/mol

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various molecular targets, influencing several biological pathways. Potential mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory processes or cellular proliferation.

- Receptor Interaction: It could interact with cellular receptors, altering signal transduction pathways.

- Antimicrobial Activity: Preliminary studies suggest it may disrupt bacterial cell membranes or interfere with metabolic pathways in microbes .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum potential.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings highlight its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. Notably, it has shown promise in:

- Breast Cancer Cells (MCF-7): Induced apoptosis and cell cycle arrest at G2/M phase.

- Lung Cancer Cells (A549): Reduced cell viability significantly at concentrations above 50 µM.

The compound's ability to induce apoptosis in cancer cells suggests that it may act as a potential chemotherapeutic agent .

Comparative Studies

Comparative studies with structurally similar compounds have provided insights into the unique biological activities of this compound. For example:

| Compound Name | Structure Highlight | Unique Features |

|---|---|---|

| 5-Methylthiophene-3-carbohydrazide | Methyl group instead of propyl | Different solubility and reactivity |

| 5-Ethylthiophene-3-carbohydrazide | Ethyl group instead of propyl | Variations in biological activity |

These comparisons underscore how modifications in the thiophene ring can significantly affect the compound's biological behavior.

Case Studies

-

Inhibition of Lipoxygenase Enzymes:

A study explored the inhibition of lipoxygenase enzymes by thiophene derivatives, including this compound. The compound demonstrated notable inhibitory effects on 15-lipoxygenase, which is implicated in inflammatory diseases. The IC value was found to be around 20 µM, indicating strong potential for anti-inflammatory applications . -

Neuroprotective Effects:

Another investigation assessed the neuroprotective effects of thiophene derivatives against glutamate-induced cytotoxicity in neuronal cells. Results showed that compounds similar to this compound could protect against neuronal death, suggesting possible applications in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.